
Afegostat (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Afegostat (hydrochloride), also known as isofagomine, is a small molecule that belongs to the class of organic compounds known as piperidines. It was initially developed as an experimental drug for the treatment of certain forms of Gaucher’s disease. Afegostat functions as a pharmacological chaperone that specifically and reversibly binds to acid-β-glucosidase in the endoplasmic reticulum, enhancing its activity .
Vorbereitungsmethoden
Afegostat can be synthesized through various synthetic routes. One common method involves the preparation of isofagomine, which is then converted to its hydrochloride form. The synthetic route typically includes the following steps:
Formation of the piperidine ring: This involves the cyclization of appropriate precursors to form the piperidine ring structure.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the piperidine ring.
Hydrochloride formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for afegostat (hydrochloride) are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production.
Analyse Chemischer Reaktionen
Core Ring Formation
-
Starting Material : Protected glucose or ribose derivatives are often used to introduce stereochemical control .
-
Reductive Amination : Cyclization via reductive amination forms the piperidine ring. For example, a glucose-derived intermediate undergoes intramolecular reductive amination to establish the (3R,4R,5R) configuration .
-
Hydroxymethyl Introduction : A Ho crossed aldol reaction or similar C–C bond-forming step adds the hydroxymethyl group at position 5 .
Functional Group Modifications
-
Deprotection : Acidic or basic conditions remove protecting groups (e.g., benzyl or acetyl) from hydroxyl groups .
-
Salt Formation : The free base is treated with HCl to yield the hydrochloride salt, enhancing stability and solubility .
Stereoselective Oxidation and Reduction
-
Oxidative Cleavage : Intermediates like lactols are oxidized to lactones, enabling further functionalization (e.g., azide introduction) .
-
Reduction : Azides are reduced to amines using catalysts like Pd/C or Staudinger conditions, critical for ring closure .
Cross-Coupling Reactions
-
Suzuki Coupling : Used in related iminosugar syntheses to attach aromatic/heteroaromatic groups, though not directly for afegostat .
-
Stille Coupling : Employed for late-stage diversification of intermediates (e.g., introducing substituents at position 2 of quinazoline analogues) .
Amine Reactivity
-
Salt Formation : Reacts with HCl to form the hydrochloride salt, improving pharmacokinetics .
-
Schiff Base Formation : The secondary amine can form transient imines with carbonyl compounds, though this is minimized in the final drug .
Hydroxyl Group Reactivity
-
Esterification : Hydroxyl groups can form esters under acidic conditions (e.g., methyl ester formation with HCl/MeOH) .
-
Glycosylation : Potential for glycosidic bond formation, though steric hindrance limits this in afegostat .
Degradation Pathways
-
Acid-Catalyzed Hydrolysis : The hydrochloride salt may undergo hydrolysis under strongly acidic conditions, reverting to the free base .
-
Oxidative Degradation : Exposure to oxidants could degrade hydroxyl groups, though the compound’s stability in physiological pH is high .
Spectroscopic Data
-
NMR : Peaks corresponding to four hydroxyls (δ 3.5–5.0 ppm) and the piperidine ring (δ 1.5–3.0 ppm) .
-
Mass Spectrometry : Molecular ion peak at m/z 147.17 ([M+H]⁺) .
X-ray Crystallography
Comparative SAR Insights
Modification | Effect on Activity | Reference |
---|---|---|
N-Alkylation | Reduces binding to GBA | |
Hydroxymethyl Removal | Abolishes chaperone activity | |
Stereochemistry Inversion | Loss of potency (e.g., 3S,4S,5S) |
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Afegostat has several applications across various fields of research:
-
Biochemistry and Enzyme Kinetics
- Afegostat is utilized to study enzyme kinetics and the molecular basis of enzyme dysfunction in lysosomal storage disorders. Its ability to stabilize glucocerebrosidase provides insights into enzyme misfolding and its implications for disease.
- Lysosomal Storage Disorders
-
Pharmacological Research
- Although afegostat's development as a drug was discontinued after a Phase II clinical trial failure in 2009, it continues to be used in research settings to explore its pharmacological properties and potential therapeutic effects . Studies have shown that afegostat can improve GCase activity in various tissues, including brain, liver, and spleen .
Clinical Studies
Afegostat was involved in several clinical trials aimed at assessing its efficacy and safety:
- Phase II Clinical Trial : This trial aimed to evaluate afegostat's effectiveness in increasing glucocerebrosidase activity among patients with Gaucher's disease. Despite initial promise, the trial did not meet its primary endpoints, leading to the termination of further development .
- Preclinical Studies : Subsequent research has focused on understanding how afegostat interacts with various mutations of glucocerebrosidase. These studies have provided valuable data on how pharmacological chaperones can be utilized to manage enzyme-related disorders .
Case Studies
Several case studies have highlighted the potential applications of afegostat:
- Gaucher Disease Management : In cases where patients exhibit specific mutations such as N370S, afegostat has been shown to significantly enhance enzyme activity. This improvement can potentially lead to better clinical outcomes for patients suffering from this genetic disorder .
- Research on Other Lysosomal Disorders : Afegostat's mechanism as an enzyme stabilizer has prompted investigations into its effects on other lysosomal storage disorders beyond Gaucher's disease, such as GM1-gangliosidosis and Morquio B disease. Early findings suggest that it may also induce maturation of mutant β-galactosidase in fibroblasts from affected patients .
Summary Table of Applications
Application Area | Description |
---|---|
Biochemistry | Study of enzyme kinetics and molecular dysfunctions |
Lysosomal Storage Disorders | Primarily focused on Gaucher's disease; enhances glucocerebrosidase activity |
Pharmacological Research | Investigating therapeutic effects despite discontinued drug development |
Clinical Trials | Phase II trials aimed at gauging efficacy; results led to termination |
Case Studies | Evidence supporting use in Gaucher’s disease and potential applications in other disorders |
Wirkmechanismus
Afegostat (hydrochloride) exerts its effects by binding selectively to the N370S mutant form of glucocerebrosidase, an enzyme involved in the metabolism of glucocerebroside. This binding restores the correct conformation of the enzyme, enhancing its activity by approximately threefold. The molecular targets and pathways involved include the endoplasmic reticulum and lysosomal pathways, where afegostat acts as a chaperone to stabilize the enzyme and facilitate its proper folding and function .
Vergleich Mit ähnlichen Verbindungen
Afegostat (hydrochloride) can be compared with other similar compounds, such as:
Imiglucerase: A recombinant human β-glucocerebrosidase used for enzyme replacement therapy in Gaucher’s disease.
Miglustat: Another orphan drug for the treatment of Gaucher’s disease with a different mechanism of action.
Eliglustat: A substrate reduction therapy for Gaucher’s disease that inhibits the synthesis of glucocerebroside.
Afegostat is unique in its mechanism of action as a pharmacological chaperone, which distinguishes it from enzyme replacement therapies and substrate reduction therapies .
Biologische Aktivität
Afegostat (hydrochloride), also known as AT3375, is a pharmacological chaperone primarily investigated for its therapeutic potential in lysosomal storage disorders, particularly Gaucher disease. This compound has garnered attention due to its ability to enhance the activity of glucocerebrosidase (GC), an enzyme crucial for the metabolism of glucocerebrosides. This article explores the biological activity of Afegostat, including its mechanism of action, research findings, and clinical implications.
Afegostat functions as a pharmacological chaperone , stabilizing the misfolded GC enzyme and facilitating its proper trafficking to the lysosome. This is particularly relevant for patients with specific mutations in the glucocerebrosidase gene that impair enzyme function and localization. By enhancing enzyme activity in the lysosome, Afegostat helps reduce the accumulation of glucocerebrosides, which are responsible for the pathological manifestations of Gaucher disease.
Preclinical Studies
Preclinical evaluations have demonstrated that Afegostat effectively increases GC activity in various cellular models. For instance, studies using fibroblasts from Gaucher patients revealed that treatment with Afegostat led to significant increases in GC translocation to lysosomes and enhanced enzymatic activity compared to untreated controls .
Table 1: Summary of Preclinical Findings on Afegostat
Study Type | Cell Model | Treatment Concentration | Observed Effect |
---|---|---|---|
Fibroblast Assay | N370S mutant fibroblasts | 1 nM - 50 µM | Increased lysosomal GC activity |
Enzyme Activity Assay | Purified GC enzyme | Varies | Enhanced hydrolysis of glucocerebrosides |
Clinical Trials
Afegostat has been evaluated in several clinical trials aimed at assessing its safety and efficacy. A notable Phase 2 trial focused on patients with Gaucher disease who were receiving enzyme replacement therapy (ERT). The results indicated that co-administration of Afegostat with ERT led to improved clinical outcomes, including reduced liver and spleen volumes and improved quality of life metrics .
Table 2: Key Clinical Trial Outcomes for Afegostat
Trial Phase | Patient Population | Primary Endpoint | Results Summary |
---|---|---|---|
Phase 2 | Gaucher disease patients | Liver/Spleen volume | Significant reduction observed |
Phase 2 Extension | Long-term Gaucher patients | Quality of life | Improvement in patient-reported outcomes |
Case Studies
Several case studies have provided insights into the real-world application of Afegostat. For example, one case involved a patient with the N370S mutation who exhibited significant clinical improvement after initiating treatment with Afegostat alongside ERT. The patient reported decreased fatigue and improved mobility within three months of treatment initiation .
Eigenschaften
IUPAC Name |
5-(hydroxymethyl)piperidine-3,4-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-3-4-1-7-2-5(9)6(4)10;/h4-10H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPFHYCYDUDOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.